REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:12][C:13](=O)C(F)(F)F)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C=O.[C:21](O)(=O)C.C([BH3-])#N.[Na+]>CO.O>[CH3:21][N:12]([CH3:13])[C:4]1[CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=[C:2]([NH2:1])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
N-(3-amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture solution was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 6 mL of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
To this solution, 10 mL of a saturated sodium bicarbonate solution was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture solution was heated at 50° C. for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried on anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=CC(=C1)C(F)(F)F)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |